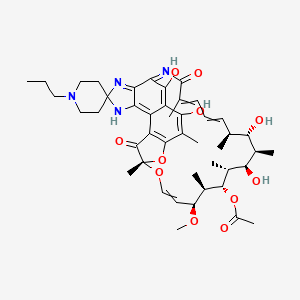

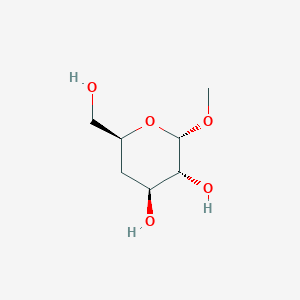

Methyl 4-deoxy-a-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

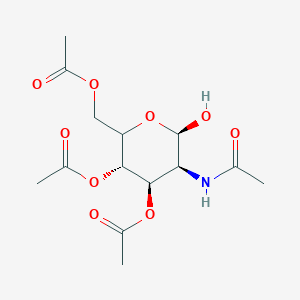

Methyl 4-deoxy-a-D-glucopyranoside (MDG) is a chemical compound that belongs to the class of carbohydrates. It is a derivative of glucose and is widely used in scientific research due to its unique properties.

科学的研究の応用

Diabetes Mellitus Treatment Research

Methyl 4-deoxy-a-D-glucopyranoside: has been utilized in the development of SGLT2 inhibitors for treating type 2 diabetes mellitus. Researchers use analogues like alpha-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside (Me4FDG) as a PET tracer to image and predict the effectiveness of SGLT2 inhibitors . This compound’s affinity for SGLT1 and SGLT2 proteins allows for the visualization of renal glucose excretion, which is crucial for assessing the response to diabetes treatments .

Imaging and Diagnostic Applications

In nuclear medicine, Methyl 4-deoxy-a-D-glucopyranoside derivatives are used as tracers in Positron Emission Tomography (PET) scans. These derivatives, such as Me4FDG, help in the non-invasive imaging of cellular glucose uptake and can be particularly useful in the detection and monitoring of cancer . The compound’s properties make it suitable for tracking the absorption of glucose by cells via SGLT2 .

Asymmetric Synthesis in Organic Chemistry

This compound is a precursor in the synthesis of azacrown ethers , which are used in asymmetric reactions. These reactions are fundamental in producing enantioenriched products, which have significant implications in the development of pharmaceuticals and other biologically active molecules . The structural flexibility of the glucopyranoside-based crown compounds influences their catalytic activity and enantioselectivity .

Antimicrobial and Antiviral Research

Methyl 4-deoxy-a-D-glucopyranoside: and its derivatives show potential in antimicrobial and antiviral research. They play a pivotal role in the study of diseases such as cancer and are being explored for their ability to facilitate the development of new antiviral medications .

作用機序

Target of Action

Methyl 4-deoxy-a-D-glucopyranoside, also known as alpha-D-xylo-Hexopyranoside, methyl 4-deoxy-, is a compound that has been shown to stimulate gustatory receptors, specifically those responsible for sweet taste in mammalian biochemical studies . It is also an intermediate for the synthesis of 4-Deoxy-D-glucose .

Mode of Action

This interaction likely involves the binding of the compound to these receptors, triggering a series of biochemical reactions that result in the perception of sweetness .

Biochemical Pathways

Methyl 4-deoxy-a-D-glucopyranoside is involved in the synthesis of diverse glycosides and glycosidic linkages, thereby facilitating groundbreaking research on metabolic pathways . .

Pharmacokinetics

It is known that the compound is rapidly absorbed into the blood and cleared from the intestine within 15 minutes This suggests that the compound has good bioavailability

Result of Action

The primary result of Methyl 4-deoxy-a-D-glucopyranoside’s action is the stimulation of gustatory receptors, leading to the perception of sweetness . This compound has also been shown to have potential in antimicrobial and antiviral activities, facilitating the development of antiviral medications .

特性

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-deoxy-a-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)